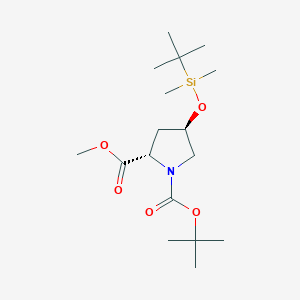

(2S,4R)-1-tert-Butyl 2-methyl 4-((tert-butyldimethylsilyl)oxy)pyrrolidine-1,2-dicarboxylate

Description

This compound is a pyrrolidine-based intermediate featuring a (2S,4R) stereochemical configuration. Its structure includes a tert-butyl carbamate group at position 1, a methyl ester at position 2, and a tert-butyldimethylsilyl (TBS)-protected hydroxyl group at position 2. The TBS group enhances stability under acidic and basic conditions, making it a critical intermediate in multistep organic syntheses, particularly in anticancer drug development . It serves as a precursor for hydrogenation and functionalization reactions, enabling the introduction of diverse substituents for bioactive molecule design .

Properties

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2S,4R)-4-[tert-butyl(dimethyl)silyl]oxypyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H33NO5Si/c1-16(2,3)22-15(20)18-11-12(10-13(18)14(19)21-7)23-24(8,9)17(4,5)6/h12-13H,10-11H2,1-9H3/t12-,13+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDGVOGGJKRMIOF-OLZOCXBDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)O[Si](C)(C)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)OC)O[Si](C)(C)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H33NO5Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2S,4R)-1-tert-butyl 2-methyl 4-((tert-butyldimethylsilyl)oxy)pyrrolidine-1,2-dicarboxylate , also known by its CAS number 267420-70-2 , is a pyrrolidine derivative with potential biological applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C17H31NO6Si

- Molecular Weight : 373.52 g/mol

- CAS Number : 267420-70-2

The biological activity of (2S,4R)-1-tert-butyl 2-methyl 4-((tert-butyldimethylsilyl)oxy)pyrrolidine-1,2-dicarboxylate primarily involves its interaction with various biological targets. The compound's structure suggests it may act as a modulator of enzymatic pathways due to the presence of the dicarboxylate moiety, which can participate in various biochemical reactions.

Potential Targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could interact with receptors influencing cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antioxidant Activity

Studies have shown that pyrrolidine derivatives possess antioxidant properties. This compound may scavenge free radicals and reduce oxidative stress in cells, which is crucial for preventing cellular damage and related diseases.

Anti-inflammatory Effects

Preliminary data suggest that (2S,4R)-1-tert-butyl 2-methyl 4-((tert-butyldimethylsilyl)oxy)pyrrolidine-1,2-dicarboxylate may modulate inflammatory responses. It could inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation.

Case Studies

Several studies have explored the biological effects of similar pyrrolidine derivatives, providing insights into the potential applications of (2S,4R)-1-tert-butyl 2-methyl 4-((tert-butyldimethylsilyl)oxy)pyrrolidine-1,2-dicarboxylate.

Study 1: Antioxidant Properties

A study published in the Journal of Organic Chemistry demonstrated that pyrrolidine derivatives showed significant antioxidant activity through the inhibition of lipid peroxidation in cellular models. The specific mechanisms involved the scavenging of reactive oxygen species (ROS) and modulation of antioxidant enzyme levels .

Study 2: Anti-inflammatory Mechanisms

Research published in Bioorganic & Medicinal Chemistry Letters indicated that certain pyrrolidine compounds could inhibit NF-kB signaling pathways, leading to decreased expression of inflammatory markers. This suggests a potential anti-inflammatory role for (2S,4R)-1-tert-butyl 2-methyl 4-((tert-butyldimethylsilyl)oxy)pyrrolidine-1,2-dicarboxylate .

Data Table: Biological Activities Summary

Comparison with Similar Compounds

Key Structural Variations and Functional Group Comparisons

The following table summarizes critical differences between the target compound and its analogs:

Reactivity and Stability Comparisons

- TBS Protection vs. Tosyloxy (Compound 6) :

The TBS group in the target compound provides superior stability under acidic conditions compared to the tosyloxy group, which is prone to nucleophilic displacement. This makes the TBS-protected compound more suitable for prolonged storage and reactions requiring acidic environments . - Hydroxyl vs. TBS-Protected Hydroxyl :

The unprotected hydroxyl group in (2R,4R)-1-tert-Butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate increases polarity and reactivity, necessitating immediate use in synthesis, whereas the TBS group delays oxidation and unwanted side reactions . - Benzoyloxy vs. TBS-Protected Hydroxyl : The benzoyloxy group in the (2S,4S) analog introduces aromaticity, reducing solubility in polar solvents but enhancing stability against enzymatic degradation. This contrasts with the TBS group’s lipophilic character, which improves membrane permeability in drug candidates .

Q & A

Basic: What are the standard synthetic routes and purification strategies for this compound?

The compound is typically synthesized via selective hydrolysis of the methyl ester group under basic conditions. For example, treatment with aqueous LiOH in methanol at 45°C for 3 hours cleaves the methyl ester, followed by acidification (5% HCl) to precipitate intermediates . Purification involves extraction with diethyl ether, drying over Na₂SO₄, and solvent evaporation. For intermediates with stereochemical complexity, column chromatography (e.g., 20–40% ethyl acetate in hexane) is critical to isolate diastereomers .

Basic: How is the stereochemical configuration confirmed experimentally?

Chiral HPLC and X-ray crystallography are gold standards. For example, diastereomeric intermediates (e.g., (2S,4R) vs. (2S,4S)) are resolved using chiral columns, with retention times compared to authentic standards. Polarimetry ([α]D values) and NOESY NMR correlations further validate spatial arrangements of substituents (e.g., tert-butyldimethylsilyl (TBS) ether orientation) .

Advanced: How can reaction conditions be optimized to improve yield and stereoselectivity?

Key parameters include:

- Temperature control : Lower temperatures (0–5°C) during TBS protection reduce side reactions (e.g., over-silylation) .

- Catalyst selection : Morpholinosulfur trifluoride (MOST) enhances fluorination efficiency in stereoselective substitutions .

- Solvent polarity : Dichloromethane (DCM) or THF improves reagent solubility for Boc protection steps .

Monitor progress via TLC (Rf comparison) and adjust stoichiometry (e.g., 1.5 eq. LiOH for complete hydrolysis) .

Advanced: How are contradictions in NMR data resolved for intermediates?

Discrepancies in proton coupling constants or unexpected splitting patterns often arise from conformational flexibility or impurities. Strategies include:

- Variable-temperature NMR : Identifies dynamic rotational barriers in pyrrolidine rings.

- 2D NMR (HSQC, HMBC) : Assigns ambiguous peaks by correlating ¹H-¹³C couplings.

- Comparative analysis : Cross-reference with literature data for analogous compounds (e.g., tert-butyl-protected pyrrolidines) .

Advanced: What strategies enable regioselective functionalization of the pyrrolidine ring?

- Protection/deprotection : TBS groups block the 4-hydroxy position, enabling selective carboxylation at the 1- and 2-positions .

- Nucleophilic substitution : Fluorination at C4 via tosylate intermediates (e.g., using MOST) retains the (2S,4R) configuration .

- Enzymatic resolution : Lipases or esterases differentiate enantiomers in racemic mixtures, improving enantiomeric excess (ee) .

Methodological: How are moisture-sensitive intermediates (e.g., TBS ethers) handled during synthesis?

- Anhydrous conditions : Use Schlenk lines or gloveboxes for silylation steps.

- Quenching protocols : Add saturated NH₄Cl to terminate reactions, preventing premature desilylation.

- Storage : Store intermediates under argon at –20°C with molecular sieves .

Methodological: How do researchers address low yields in multi-step syntheses involving this compound?

- Mid-step analysis : Isolate and characterize intermediates (e.g., tert-butyl esters) via LC-MS to identify bottlenecks .

- Microwave-assisted synthesis : Reduces reaction times for hydrolysis or silylation steps.

- Scale-adjusted stoichiometry : For small-scale reactions (<100 mg), increase reagent equivalents by 10–20% to compensate for surface adsorption losses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.